2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid
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Overview
Description
2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid is an organic compound with a cyclopropane ring attached to a carboxylic acid group and a methoxy-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and receptor binding. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.
2-methoxy-5-methylphenylacetic acid: Similar aromatic substitution but lacks the cyclopropane ring.
2-methoxy-5-methylbenzoic acid: Contains the same aromatic ring but with a benzoic acid moiety instead of a cyclopropane ring
Uniqueness
2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring and a methoxy-methylphenyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1017553-77-3 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-7-3-4-11(15-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14) |
InChI Key |
VWYVBEAWKKCHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CC2C(=O)O |
Origin of Product |
United States |
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